Isoetharine Hydrochloride

描述

属性

IUPAC Name |

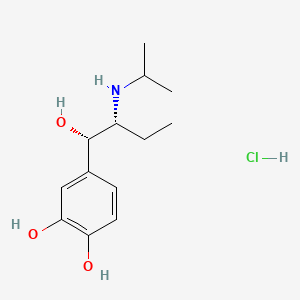

4-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H/t10-,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFDLGGSOCHQOC-HTKOBJQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948629 |

Source

|

| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2576-92-3 |

Source

|

| Record name | 1,2-Benzenediol, 4-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-, hydrochloride (1:1), rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2576-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoetharine hydrochloride [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOETHARINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V8U784H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isoetharine Hydrochloride on Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine (B1672230) hydrochloride is a short-acting, selective beta-2 (β2) adrenergic receptor agonist that has been utilized clinically as a bronchodilator for the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated by its interaction with β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of isoetharine on β2-adrenergic receptors, detailing the signaling cascade, relevant quantitative pharmacological parameters, and detailed experimental protocols for studying its effects.

Molecular Mechanism of Action

Isoetharine is a catecholamine derivative that functions as an agonist at β2-adrenergic receptors.[1][3] While it exhibits selectivity for the β2 subtype, it can also interact with β1-adrenergic receptors at higher concentrations.[1][5] The binding of isoetharine to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[4][6]

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ-subunits and subsequently activates adenylyl cyclase, a membrane-bound enzyme.[6] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][4]

The elevation of intracellular cAMP levels is the critical second messenger signal in this pathway.[2] cAMP activates Protein Kinase A (PKA) by binding to its regulatory subunits, causing the release and activation of the catalytic subunits.[6] The active PKA then phosphorylates various downstream target proteins within the bronchial smooth muscle cells, ultimately leading to muscle relaxation and bronchodilation.[4]

Signaling Pathway

The signaling cascade initiated by isoetharine binding to the β2-adrenergic receptor is depicted below.

Quantitative Pharmacological Data

While isoetharine has been in clinical use for a considerable time, specific quantitative data such as binding affinity (Ki), dissociation constant (Kd), and potency (EC50) for its interaction with the human β2-adrenergic receptor are not as extensively reported in recent literature as for newer β2-agonists. The following tables summarize the available information and provide a comparative context with other well-characterized β2-agonists.

Table 1: Binding Affinity and Potency of Isoetharine and Comparative β2-Adrenergic Agonists

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Dissociation Constant (Kd) | Potency (EC50) for Adenylyl Cyclase Activation |

| Isoetharine | β2-Adrenergic | Data not readily available | Data not readily available | Data not readily available |

| Isoproterenol | β2-Adrenergic | ~11.8 nM[7] | ~4,000 pM (for DHA)[5] | ~10 nM[7] |

| Salbutamol (B1663637) | β2-Adrenergic | ~40-fold selective for β2 over β1[8] | Data not readily available | Data not readily available |

Note: The lack of recent, specific quantitative data for isoetharine highlights a gap in the current literature. The provided values for comparative agonists are from various studies and experimental conditions and should be interpreted with caution.

Experimental Protocols

To characterize the interaction of isoetharine with β2-adrenergic receptors, a series of in vitro assays are essential. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for β2-Adrenergic Receptor

This assay is used to determine the binding affinity (Ki) of isoetharine for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist.

Experimental Workflow

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

A fixed concentration of the radioligand, [3H]-dihydroalprenolol ([3H]-DHA) (e.g., 1 nM).[9]

-

Increasing concentrations of unlabeled this compound (e.g., 10^-10 to 10^-4 M).

-

For non-specific binding determination, use a high concentration of a non-selective beta-blocker like propranolol (B1214883) (e.g., 10 µM).

-

Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg of protein).

-

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[9]

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of isoetharine.

-

Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the isoetharine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of isoetharine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of isoetharine to stimulate the production of cAMP via the β2-adrenergic receptor.

Experimental Workflow

Detailed Methodology:

-

Cell Culture and Stimulation:

-

Plate cells expressing β2-adrenergic receptors in a suitable format (e.g., 96-well plate).

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of newly synthesized cAMP.

-

Stimulate the cells with increasing concentrations of this compound (e.g., 10^-10 to 10^-4 M) for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). These assays are typically based on the principle of competitive binding between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the isoetharine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of isoetharine that produces 50% of the maximal response.

-

Protein Kinase A (PKA) Activity Assay

This assay measures the activity of PKA, a key downstream effector in the β2-adrenergic signaling pathway.

Experimental Workflow

Detailed Methodology:

-

Cell Stimulation and Lysis:

-

Treat cells expressing β2-adrenergic receptors with this compound at a concentration expected to elicit a response (e.g., near the EC50 for cAMP production) for a specific time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in a buffer compatible with kinase assays, typically containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Kinase Assay:

-

Use a commercially available PKA activity assay kit. These kits often utilize a specific peptide substrate for PKA coated on a microplate.

-

Add the cell lysate to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes) to allow for the phosphorylation of the substrate by active PKA in the lysate.[10]

-

-

Detection and Analysis:

-

Wash the wells to remove the cell lysate and ATP.

-

Add a phospho-specific antibody that recognizes the phosphorylated PKA substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Add a chromogenic or chemiluminescent substrate for the enzyme and measure the resulting signal using a plate reader.

-

The signal intensity is directly proportional to the amount of phosphorylated substrate, and therefore, to the PKA activity in the cell lysate.

-

Compare the PKA activity in isoetharine-stimulated cells to that in unstimulated control cells.

-

Conclusion

This compound exerts its bronchodilatory effects through a well-defined mechanism of action involving the selective activation of β2-adrenergic receptors. This leads to the stimulation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway, culminating in the relaxation of airway smooth muscle. While the qualitative aspects of this mechanism are well-established, there is a notable scarcity of recent, publicly available quantitative data on the binding affinity and potency of isoetharine at the human β2-adrenergic receptor. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of isoetharine and other β2-adrenergic agonists, contributing to a more comprehensive understanding of their therapeutic actions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. promega.com [promega.com]

- 3. Comparison of metaproterenol, isoetharine and salbutamol in the relief of methacholine-induced bronchospasm in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand binding to the porcine adipose tissue beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KEGG DRUG: Isoetharine [genome.jp]

- 7. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

The Pharmacodynamics of Isoetharine Hydrochloride in Respiratory Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacodynamics of isoetharine (B1672230) hydrochloride, a selective beta-2 adrenergic receptor agonist, with a specific focus on its effects on respiratory smooth muscle. Isoetharine hydrochloride elicits bronchodilation through a well-defined signaling cascade initiated by its binding to beta-2 adrenergic receptors. This document details the molecular mechanism of action, presents available quantitative pharmacodynamic data, outlines key experimental protocols for its study, and provides visual representations of the critical pathways and workflows.

Introduction

Isoetharine is a sympathomimetic amine that acts as a relatively selective beta-2 adrenergic receptor agonist.[1][2] Historically used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease, its primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation.[3][4] Understanding the precise pharmacodynamic properties of isoetharine is crucial for researchers and clinicians in the fields of respiratory medicine and drug development.

Mechanism of Action

This compound's bronchodilatory effect is mediated through its interaction with beta-2 adrenergic receptors on the surface of respiratory smooth muscle cells.[1][2] This interaction triggers a cascade of intracellular events, ultimately leading to muscle relaxation.

The binding of isoetharine to the beta-2 adrenergic receptor activates the associated Gs alpha subunit of the G-protein complex.[5] This, in turn, stimulates adenylyl cyclase to catalyze the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5] PKA then phosphorylates several target proteins, including myosin light chain kinase (MLCK), which leads to a decrease in its activity.[4] Reduced MLCK activity results in the dephosphorylation of myosin light chains, preventing the interaction of actin and myosin filaments and thereby causing smooth muscle relaxation and bronchodilation.[4]

Quantitative Pharmacodynamic Data

While isoetharine has been studied for its bronchodilatory effects, specific quantitative data on its binding affinity (Ki), potency (EC50), and efficacy (Emax) at the beta-2 adrenergic receptor in respiratory smooth muscle is not extensively available in recent literature. However, comparative studies with other beta-agonists provide context for its pharmacodynamic profile. For illustrative purposes, the following table includes data for the non-selective beta-agonist isoproterenol (B85558), which is often used as a reference compound in such studies.

| Parameter | Drug | Tissue/Cell Line | Value | Reference |

| Potency (pEC50) | Isoproterenol | Guinea Pig Trachea (Epithelium+) | 7.79 ± 0.10 | [6] |

| Isoproterenol | Guinea Pig Trachea (Epithelium-) | 7.81 ± 0.09 | [6] | |

| Efficacy (Emax) | Isoproterenol | Guinea Pig Trachea (Epithelium+) | 135.7 ± 9.1% | [6] |

| Isoproterenol | Guinea Pig Trachea (Epithelium-) | 115.9 ± 8.7% | [6] |

Experimental Protocols

The following protocols describe standard methods used to characterize the pharmacodynamics of beta-adrenergic agonists like this compound on respiratory smooth muscle.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for the beta-2 adrenergic receptor.

-

Materials:

-

Lung tissue or cells expressing beta-2 adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a membrane fraction from the lung tissue or cells.

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Organ Bath Assay for Potency and Efficacy in Tracheal Smooth Muscle

This assay measures the functional response of respiratory smooth muscle to a drug, allowing for the determination of its potency (EC50) and efficacy (Emax).

-

Materials:

-

Guinea pig or other suitable animal model.

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Contractile agent (e.g., histamine (B1213489), methacholine).

-

This compound.

-

Organ bath system with force transducer and data acquisition system.

-

-

Procedure:

-

Isolate the trachea from the animal model and prepare tracheal rings or strips.

-

Mount the tissue in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a sustained contraction of the tracheal smooth muscle using a contractile agent like histamine or methacholine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

Generate a concentration-response curve by plotting the percentage of relaxation against the log concentration of this compound.

-

Determine the EC50 (the concentration of isoetharine that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect) from the curve.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in respiratory smooth muscle.

Experimental Workflow for Organ Bath Assay

Caption: Experimental workflow for determining the potency and efficacy of isoetharine.

References

- 1. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of beta-adrenoceptor agonists on airway smooth muscle and on slow-contracting skeletal muscle: in vitro and in vivo results compared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarship.libraries.rutgers.edu]

- 6. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

The Development of Isoetharine: A Technical Review of a Pioneering β2-Adrenergic Agonist Bronchodilator

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Isoetharine (B1672230), a catecholamine derivative, represents a significant milestone in the evolution of bronchodilator therapy for obstructive airway diseases. Synthesized in 1936 and first introduced for clinical use in 1951, it was one of the earliest β-adrenergic agonists with relative selectivity for the β2 receptors in the bronchial smooth muscle. This technical guide provides a comprehensive overview of the historical development of isoetharine, its pharmacological profile, mechanism of action, and clinical application. Detailed experimental methodologies from key preclinical and clinical studies are presented, alongside quantitative data, to offer a thorough understanding of its scientific journey. Signaling pathways and experimental workflows are visually represented to further elucidate the core concepts.

Introduction: The Dawn of Selective Bronchodilation

Prior to the advent of selective β2-agonists, the primary treatment for bronchospasm was non-selective adrenergic agonists like epinephrine (B1671497) and isoproterenol. While effective as bronchodilators, their significant cardiovascular side effects, mediated by β1-adrenergic receptor stimulation, limited their therapeutic utility. This clinical need spurred the search for agents with greater selectivity for the β2-adrenergic receptors of the lungs. Isoetharine emerged as a third-generation β-agonist, following epinephrine and isoproterenol, offering a more favorable therapeutic index.[1] Developed at the Sterling-Winthrop Research Institute, its introduction marked a pivotal step towards safer and more targeted bronchodilator therapy.

Chemical Synthesis and Properties

While the specific, detailed industrial synthesis protocol from 1936 remains proprietary, the general chemical synthesis of isoetharine, (RS)-4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol, involves the reaction of a catechol precursor with an appropriate amino alcohol side chain.

Table 1: Physicochemical Properties of Isoetharine

| Property | Value |

| Chemical Formula | C13H21NO3 |

| Molar Mass | 239.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and ethanol |

Preclinical Pharmacology

The preclinical evaluation of isoetharine was crucial in establishing its bronchodilator activity and its relative selectivity for β2-adrenergic receptors.

In Vitro Studies: Receptor Binding and Functional Assays

Early in vitro studies were fundamental in characterizing the interaction of isoetharine with adrenergic receptors.

Experimental Protocol: Receptor Binding Assay (Illustrative)

A representative protocol to determine the binding affinity of isoetharine for β1 and β2-adrenergic receptors would involve the following steps:

-

Tissue Preparation: Membranes are prepared from tissues expressing a high density of the target receptors (e.g., guinea pig lung for β2, guinea pig heart for β1).

-

Radioligand Binding: The tissue membranes are incubated with a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of unlabeled isoetharine.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound material is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of isoetharine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Studies: Bronchodilator and Cardiovascular Effects

In vivo animal models were employed to assess the physiological effects of isoetharine.

Experimental Protocol: Evaluation of Bronchodilator Activity in Anesthetized Guinea Pigs (Illustrative)

-

Animal Preparation: Male Hartley guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial respiration.

-

Measurement of Bronchoconstriction: Bronchoconstriction is induced by an intravenous infusion of a spasmogen such as histamine (B1213489) or acetylcholine. Changes in airway resistance are measured using a pneumotachograph and a pressure transducer.

-

Drug Administration: Isoetharine is administered intravenously or by aerosol, and the degree of inhibition of the induced bronchoconstriction is recorded.

-

Data Analysis: Dose-response curves are constructed to determine the effective dose producing 50% of the maximal bronchodilator effect (ED50).

Table 2: Summary of Preclinical Pharmacological Effects of Isoetharine (Illustrative Data)

| Parameter | Species/Model | Effect |

| Bronchodilation | Anesthetized Guinea Pig | Potent inhibition of histamine-induced bronchoconstriction |

| Tracheal Muscle Relaxation | Isolated Guinea Pig Trachea | Dose-dependent relaxation of pre-contracted tracheal smooth muscle |

| Heart Rate | Anesthetized Dog | Minimal increase in heart rate at bronchodilator-effective doses |

| Blood Pressure | Anesthetized Dog | Slight and transient changes in blood pressure |

These preclinical studies confirmed that isoetharine possessed significant bronchodilator properties with a reduced propensity for cardiovascular side effects compared to non-selective beta-agonists.

Mechanism of Action

Isoetharine exerts its therapeutic effect through its action as a selective agonist at the β2-adrenergic receptors on the surface of bronchial smooth muscle cells.

The β2-Adrenergic Signaling Pathway

The binding of isoetharine to the β2-adrenergic receptor initiates a cascade of intracellular events:

-

Receptor Activation: Isoetharine binding induces a conformational change in the β2-adrenergic receptor.

-

G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The α-subunit of the Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[4]

Caption: β2-Adrenergic Receptor Signaling Pathway of Isoetharine.

Clinical Development and Application

Clinical trials confirmed the efficacy and relative safety of isoetharine as a bronchodilator in patients with asthma and other obstructive airway diseases.

Key Clinical Trials

Numerous clinical studies have evaluated the bronchodilator effects of isoetharine.

Experimental Protocol: Double-Blind, Placebo-Controlled Crossover Study in Asthmatic Patients (Illustrative)

A typical clinical trial protocol to assess the efficacy of inhaled isoetharine would include:

-

Patient Population: Adult patients with a diagnosis of stable, mild to moderate asthma and demonstrated reversible airway obstruction.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design. Each patient receives both isoetharine and a placebo aerosol in a randomized sequence, separated by a washout period.

-

Intervention: Administration of a standardized dose of isoetharine (e.g., via a metered-dose inhaler or nebulizer).

-

Efficacy Endpoints: The primary efficacy endpoint is the change from baseline in Forced Expiratory Volume in one second (FEV1). Secondary endpoints may include Forced Vital Capacity (FVC) and Peak Expiratory Flow Rate (PEFR).

-

Safety Assessments: Monitoring of vital signs (heart rate, blood pressure) and recording of any adverse events.

-

Data Analysis: Statistical comparison of the changes in pulmonary function parameters between the isoetharine and placebo treatment periods.

Table 3: Summary of Clinical Efficacy Data for Inhaled Isoetharine in Asthma

| Study | N | Intervention | Primary Endpoint | Result | Reference |

| Schachter et al. (1986) | 19 | Isoetharine Mesylate (1-2 puffs) vs. Placebo | % Increase in FEV1 | 23-25% increase at 15 minutes (p < 0.001) | [5] |

| Emerman et al. (1990) | 52 | Nebulized Isoetharine vs. Basic Life Support | Change in PEFR (L/min) | +69 L/min vs. +10 L/min (p < 0.001) | N/A |

| Newman et al. (1982) | 18 | Aerosolized Isoetharine vs. Isoproterenol | Pulmonary Function & Cardiac Side Effects | Tended to have greater improvement in pulmonary function and significantly less cardiac side effects than isoproterenol. | [6] |

Clinical Use and Legacy

Isoetharine was widely used, particularly in the United States, for the treatment of acute bronchospasm.[1] It was typically administered via nebulization or metered-dose inhaler. Its rapid onset of action, typically within 2 to 5 minutes, made it a valuable agent for rescue therapy.[1] However, as a catecholamine, isoetharine is susceptible to metabolism by catechol-O-methyltransferase (COMT), contributing to its relatively short duration of action.

By the late 1980s, isoetharine was largely superseded by newer, more β2-selective, and longer-acting bronchodilators such as albuterol (salbutamol).[1]

Conclusion

Isoetharine holds a significant place in the history of respiratory medicine. Its development represented a crucial advancement from non-selective adrenergic agonists, paving the way for the modern era of highly selective β2-agonist therapy. The preclinical and clinical research conducted on isoetharine not only established its therapeutic value but also deepened the understanding of adrenergic receptor pharmacology and its application in the treatment of obstructive airway diseases. While no longer a first-line therapy, the story of isoetharine's development provides valuable insights for today's researchers and drug development professionals in the ongoing quest for more effective and safer respiratory medications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Isoetharine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Isoetharine Hydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. KEGG DRUG: Isoetharine [genome.jp]

Early Comparative Studies of Isoetharine Hydrochloride and Epinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of early comparative studies of isoetharine (B1672230) hydrochloride and epinephrine (B1671497), focusing on their bronchodilator and cardiovascular effects. While direct head-to-head clinical trials from the early era of bronchodilator development are scarce, this document synthesizes findings from studies comparing these agents to other sympathomimetic amines, such as isoproterenol (B85558). The available data indicates that isoetharine, while a potent bronchodilator, exhibits a greater degree of beta-2 adrenergic receptor selectivity compared to the non-selective agonist epinephrine, theoretically offering a more favorable cardiovascular side-effect profile. This guide presents available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to inform current research and drug development.

Pharmacological Profiles

Isoetharine Hydrochloride

Isoetharine is a sympathomimetic amine that acts as a beta-adrenergic receptor agonist.[1] Early research suggested its classification as a selective beta-2 adrenergic agonist, meaning it primarily targets the beta-2 receptors located in the smooth muscle of the bronchioles, leading to bronchodilation.[2][3][4] However, it is acknowledged that this selectivity is not absolute, and at higher doses, it can stimulate beta-1 adrenergic receptors in the heart, potentially leading to cardiovascular side effects.[1] Isoetharine-induced bronchodilation is achieved through the activation of adenyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[1][2] This increase in cAMP leads to the relaxation of bronchial smooth muscle.[1][2]

Epinephrine

Epinephrine is a potent and non-selective adrenergic agonist, stimulating alpha-1, beta-1, and beta-2 receptors. Its action on beta-2 receptors in the lungs leads to significant bronchodilation.[5] However, its concurrent stimulation of beta-1 receptors in the heart results in increased heart rate (positive chronotropy), increased contractility (positive inotropy), and elevated blood pressure.[6] Its alpha-1 agonist activity contributes to vasoconstriction, which can also increase blood pressure.[6] The non-selective nature of epinephrine is responsible for its broader range of physiological effects and potential for more pronounced cardiovascular side effects compared to more selective beta-2 agonists.

Comparative Data

Direct comparative quantitative data from early head-to-head trials of isoetharine and epinephrine is limited in the available literature. However, comparisons with the potent, non-selective beta-agonist isoproterenol provide a benchmark for understanding their relative effects.

Bronchodilator Potency

A key early study provided a quantitative comparison of the bronchodilator activity of several sympathomimetic amines.

Table 1: Relative Bronchodilator Activity Compared to Isoprenaline

| Drug | Peak Bronchodilator Activity (Weight-for-Weight vs. Isoprenaline) |

|---|---|

| Isoprenaline | 100% |

| Isoetharine | 50% [7] |

| Orciprenaline | 41.5%[7] |

Cardiovascular Effects

Studies in animal models and clinical observations in humans have provided insights into the relative cardiovascular effects of these agents. A study in anesthetized dogs demonstrated that isoetharine has a greater effect on beta-2 adrenoceptors (mediating vasodilation) than on beta-1 adrenoceptors (mediating increased heart rate)[3][4]

Table 2: Comparative Cardiovascular Effects (Qualitative)

| Feature | This compound | Epinephrine |

|---|---|---|

| Receptor Selectivity | Primarily Beta-2[2][3][4] | Non-selective (Alpha-1, Beta-1, Beta-2)[5] |

| Heart Rate | Less pronounced increase compared to non-selective agonists[8] | Significant increase[6] |

| Blood Pressure | Minimal to moderate increase[8] | Significant increase[6] |

| Overall Cardiovascular Side Effects | Generally considered to have a more favorable profile than non-selective agonists[8] | More pronounced due to non-selective receptor activation[6] |

Experimental Protocols

Assessment of Bronchodilator Effect in Asthmatic Patients (Freedman et al., 1968)

-

Objective: To compare the actions of different pressurized bronchodilators in asthmatic patients.[7]

-

Study Design: The study involved the administration of single doses of various bronchodilator aerosols to 24 asthmatic patients.[7]

-

Drug Administration: A single discharge from a pressurized inhaler was administered. The preparations contained one or more of the following: isoprenaline, orciprenaline, isoetharine, phenylephrine, atropine (B194438) methonitrate, and thenyldiamine.[7]

-

Endpoint Measurement: The primary endpoint was the percentage change in Forced Expiratory Volume in one second (FEV1) measured at intervals after inhalation.[7]

-

Key Finding: On a weight-for-weight basis, isoetharine had a peak bronchodilator activity that was 50% that of isoprenaline.[7]

Comparison of Cardiorespiratory Effects of Isoprenaline and Salbutamol (B1663637) (a selective beta-2 agonist) in Asthmatic Patients

While this study did not directly involve isoetharine or epinephrine, its methodology is representative of early comparative studies of bronchodilators.

-

Objective: To compare the cardiorespiratory effects of isoprenaline and salbutamol in asthmatic patients.[9]

-

Study Design: Thirteen asthmatic patients received the drugs orally, by inhalation, or by intravenous infusion.[9]

-

Endpoint Measurement:

-

Bronchodilator activity: Assessed by serial measurement of specific airways conductance (SGaw). Log-dose response curves were generated.[9]

-

Cardiovascular effects: Heart rate and blood pressure were monitored. During intravenous infusion, metabolic rate, pulmonary ventilation, pulmonary gas exchange, and cardiac output were also measured.[9]

-

-

Key Finding: Isoprenaline caused a greater increase in pulse rate and a greater change in blood pressure than the same dose of salbutamol.[9] This highlights the cardiovascular advantages of a more selective beta-2 agonist.

Signaling Pathways

The physiological effects of both isoetharine and epinephrine are mediated through their interaction with adrenergic receptors, which triggers intracellular signaling cascades.

Beta-Adrenergic Signaling in Bronchial Smooth Muscle

Both isoetharine and epinephrine mediate bronchodilation through the beta-2 adrenergic receptor signaling pathway.

Alpha and Beta-1 Adrenergic Signaling (Primarily Epinephrine)

Epinephrine's cardiovascular side effects are largely due to its stimulation of alpha-1 and beta-1 adrenergic receptors.

Conclusion

The early comparative studies of this compound and epinephrine, though often indirect, laid the groundwork for the development of more selective beta-2 adrenergic agonists for the treatment of bronchospastic diseases. The available evidence suggests that while both are effective bronchodilators, isoetharine's greater selectivity for the beta-2 receptor likely translates to a more favorable cardiovascular safety profile compared to the non-selective actions of epinephrine. This distinction was a critical step in the evolution of respiratory pharmacology, emphasizing the importance of receptor selectivity in drug design to maximize therapeutic benefit while minimizing adverse effects. This technical guide provides a synthesized overview of this early research to inform contemporary drug development and research in respiratory and cardiovascular medicine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Comparison of the effects of isoprenaline, orciprenaline, salbutamol and isoetharine on the cardiovascular system of anaesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of isoprenaline, orciprenaline, salbutamol and isoetharine on the cardiovascular system of anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asthma.net [asthma.net]

- 6. Cardiovascular responses in patients with acute allergic reactions treated with parenteral epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of the actions of different bronchodilators in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bronchodilator and cardiac effects of isoprenaline, orciprenaline, and salbutamol aerosols in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

The Pharmacokinetics and Metabolism of Inhaled Isoetharine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of inhaled isoetharine (B1672230) hydrochloride. Isoetharine, a selective beta-2 adrenergic agonist, has been utilized as a bronchodilator for the management of bronchospasm associated with respiratory conditions such as asthma and bronchitis.[1] This document synthesizes available data on its metabolic pathways, highlights the challenges in quantifying its pharmacokinetic profile following inhalation, and outlines the experimental methodologies typically employed in such evaluations. While specific quantitative pharmacokinetic parameters for inhaled isoetharine in humans are not extensively documented in publicly available literature, this guide presents the established metabolic fate of the drug and a framework for its pharmacokinetic assessment.

Introduction

Isoetharine hydrochloride is a catecholamine derivative that exerts its pharmacological effect through the stimulation of beta-2 adrenergic receptors in the smooth muscle of the airways.[1] This interaction initiates a cascade of intracellular events leading to the relaxation of bronchial smooth muscle, resulting in bronchodilation and relief from bronchospasm.[1] Administered primarily via inhalation, isoetharine is designed for direct delivery to the lungs to maximize its therapeutic effect and minimize systemic side effects.[1] Understanding the pharmacokinetics (what the body does to the drug) and metabolism (how the body breaks down the drug) of inhaled isoetharine is critical for optimizing its therapeutic use and for the development of new respiratory therapies.

Metabolism of Isoetharine

Isoetharine, being a catecholamine, is primarily metabolized by two key enzymatic pathways: O-methylation by catechol-O-methyltransferase (COMT) and sulfation by sulfotransferases (SULTs), particularly SULT1A3.[2] In vitro studies using human hepatoma cells (HepG2) have demonstrated that isoetharine undergoes both singular sulfation and a combination of methylation and sulfation, producing distinct metabolites.[2] The route of administration has been shown to influence the profile of urinary metabolites, indicating that the metabolic fate of isoetharine is dependent on how it is introduced into the body.

The primary metabolic pathways for isoetharine are illustrated in the diagram below.

Pharmacokinetics of Inhaled Isoetharine

Following inhalation, isoetharine is rapidly metabolized.[3][4] This rapid metabolism, coupled with the low systemic absorption of the inhaled dose, presents significant challenges for the accurate quantification of isoetharine and its metabolites in plasma. Consequently, there is a notable absence of comprehensive, publicly available data on the key pharmacokinetic parameters for inhaled this compound in humans.

Challenges in Quantifying Inhaled Isoetharine Pharmacokinetics

The primary challenges in determining the pharmacokinetic profile of inhaled isoetharine include:

-

Low Systemic Bioavailability: A significant portion of the inhaled dose is deposited in the oropharynx and subsequently swallowed, undergoing first-pass metabolism in the gut and liver. The fraction that reaches the lungs and is absorbed into the systemic circulation is often small.

-

Rapid Metabolism: As a catecholamine, isoetharine is quickly broken down by enzymes in the lungs, liver, and other tissues.[2]

-

Analytical Sensitivity: The resulting low plasma concentrations of the parent drug and its metabolites necessitate highly sensitive analytical methods for detection and quantification.

Expected Pharmacokinetic Profile

Based on its pharmacological class and route of administration, the following pharmacokinetic characteristics would be anticipated for inhaled isoetharine. The table below is a template for the kind of quantitative data that would be collected in a formal pharmacokinetic study.

| Parameter | Description | Expected Value/Characteristic |

| Tmax | Time to reach maximum plasma concentration | Short |

| Cmax | Maximum plasma concentration | Low |

| AUC | Area under the plasma concentration-time curve | Low |

| t½ | Elimination half-life | Short |

| CL | Clearance | High |

Experimental Protocols for Pharmacokinetic and Metabolism Studies

The evaluation of the pharmacokinetics and metabolism of an inhaled drug like this compound requires a well-designed clinical study. The following sections outline the typical methodologies that would be employed.

Study Design

A typical study would involve a single-dose administration of inhaled this compound to a cohort of healthy human subjects. A crossover design could be employed to compare different dose levels or formulations.

Subject Population

Healthy, non-smoking adult volunteers are typically recruited for such studies to minimize variability in lung function and drug metabolism.

Drug Administration and Dosing

This compound would be administered via a metered-dose inhaler (MDI) or nebulizer. The technique of inhalation is standardized to ensure consistent delivery to the lungs.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to capture the plasma concentration-time profile.

-

Urine Collection: Urine is collected over a specified period to identify and quantify excreted metabolites.

Bioanalytical Methods

A highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to quantify the low concentrations of isoetharine and its metabolites in plasma and urine. An abstract from 1982 described a reversed-phase liquid chromatographic method with amperometric detection for the determination of isoetharine in plasma.[5]

The general workflow for a pharmacokinetic study of inhaled isoetharine is depicted below.

Conclusion

While this compound has a well-established role as a bronchodilator, a detailed public record of its quantitative pharmacokinetics in humans following inhalation is lacking. The drug is known to be rapidly metabolized via methylation and sulfation, with the route of administration influencing the metabolic profile. The inherent challenges of low systemic bioavailability and rapid clearance after inhalation necessitate highly sensitive analytical techniques for its pharmacokinetic characterization. The experimental framework outlined in this guide provides a basis for conducting definitive studies to fill the existing gaps in our understanding of the pharmacokinetics and metabolism of inhaled isoetharine. Such data would be invaluable for the continued assessment of this and similar molecules in the field of respiratory medicine.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Determination of isoetharine in plasma by reversed-phase chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy and Safety of Isoetharine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the efficacy and safety of isoetharine (B1672230) hydrochloride, a selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator. This document synthesizes available information on its mechanism of action, preclinical efficacy in animal models, and a general overview of the safety assessment for inhaled pharmaceuticals, while noting the limited availability of specific quantitative preclinical toxicology data for this compound in the public domain.

Mechanism of Action

Isoetharine hydrochloride exerts its bronchodilatory effect through its selective agonism at beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to the relaxation of the airway smooth muscle, alleviating bronchospasm.[1]

The binding of isoetharine to the beta-2 adrenergic receptor activates the intracellular enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels is the primary driver of the pharmacological effects of isoetharine.

Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade results in two main effects:

-

Inhibition of smooth muscle contraction: PKA phosphorylates and inactivates myosin light chain kinase (MLCK), an enzyme essential for the phosphorylation of myosin and subsequent muscle contraction.

-

Reduction of intracellular calcium: Increased cAMP levels also lead to a decrease in the concentration of free intracellular calcium ions (Ca2+), which are critical for smooth muscle contraction.

The net result of these actions is the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow.

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols: Isoetharine Hydrochloride Solution for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoetharine (B1672230) is a relatively selective beta-2 (β2) adrenergic receptor agonist used as a fast-acting bronchodilator.[1] As a catecholamine, its primary mechanism of action involves binding to β2-adrenergic receptors on bronchial smooth muscle cells.[1] This interaction activates the Gs alpha-subunit of the G protein, stimulating the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, providing relief from bronchospasms.[1] In vitro studies are crucial for characterizing the pharmacological profile of isoetharine, including its potency, efficacy, and signaling bias. This document provides detailed protocols for the preparation and use of isoetharine hydrochloride solutions in relevant in vitro assays.

Data Presentation

Quantitative data for this compound is summarized below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂ClNO₃ | [2] |

| Molecular Weight | 275.77 g/mol | [2] |

| IUPAC Name | 4-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | [2] |

| Synonyms | Bronkosol, Numotac, Asthmalitan | [2][3] |

Table 2: Solubility and Recommended Solvents

| Solvent | Concentration | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | Recommended for preparing high-concentration stock solutions. | [4] |

| 0.9% Sodium Chloride (Saline) | Dilutable | Stable when diluted from a stock solution. | [5] |

| Cell Culture Medium | Variable | Dilute from stock solution immediately before use. Stability should be empirically tested. | [6][7] |

Table 3: Stability of this compound Solutions

| Solution | Storage Temperature | Duration | Observations | Source |

| 1-in-10 dilution in 0.9% NaCl | 5°C | At least 120 days | Stable. | [5] |

| 1-in-10 dilution in 0.9% NaCl | 25°C | Up to 90 days | Stable. After 90 days, discoloration and a 7.8% loss of potency were observed. | [5] |

| Stock Solution in DMSO | -20°C or -80°C | Up to 1 month (-20°C) or 6 months (-80°C) | General recommendation for small molecule stock solutions to minimize degradation. Aliquot to avoid freeze-thaw cycles. | [7] |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound powder (MW: 275.77 g/mol )

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

-

Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 275.77 g/mol = 0.0027577 g = 2.76 mg

-

-

Weigh Compound: Accurately weigh 2.76 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add Solvent: Add 1 mL of sterile DMSO to the tube.

-

Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

-

Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM/F-12, RPMI-1640) appropriate for the assay

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your chosen cell culture medium to achieve the desired final concentrations for your dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

-

Use Immediately: Use the freshly prepared working solutions for your in vitro assay without delay.

This protocol provides a general method for measuring isoetharine-induced cAMP production in a cell line overexpressing the β2-adrenergic receptor, such as β₂AR-CHO cells.[8][9]

Materials:

-

β₂AR-CHO (Chinese Hamster Ovary) cells

-

Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin/Streptomycin, and 0.8% G-418)[8][9]

-

White, opaque 96-well cell culture plates

-

This compound working solutions

-

cAMP detection kit (e.g., Dual-Luciferase Reporter Assay System)

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed β₂AR-CHO cells in a white, opaque 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate at 37°C in a 5% CO₂ humidified incubator.

-

Cell Treatment: After 24 hours (or once desired confluency is reached), carefully remove the culture medium.

-

Add Working Solutions: Add the prepared this compound working solutions (and vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 6 hours) at 37°C in a 5% CO₂ incubator.[8][9]

-

cAMP Measurement: Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

-

Data Analysis: Determine the luminescence signal for each well. Plot the dose-response curve (cAMP signal vs. log[isoetharine concentration]) and calculate pharmacological parameters such as EC₅₀.

Mandatory Visualizations

Caption: Workflow for preparing Isoetharine HCl stock and working solutions.

References

- 1. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C13H22ClNO3 | CID 71465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoetharine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Chemical stabilities of this compound, metaproterenol sulphate and terbutaline sulphate after mixing with normal saline for respiratory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Sinigrin Enhanced Antiasthmatic Effects of Beta Adrenergic Receptors Agonists by Regulating cAMP-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sinigrin Enhanced Antiasthmatic Effects of Beta Adrenergic Receptors Agonists by Regulating cAMP-Mediated Pathways [frontiersin.org]

Application Notes and Protocols for the Quantification of Isoetharine Hydrochloride in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of isoetharine (B1672230) hydrochloride in various biological samples. The methodologies outlined below are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the drug development pipeline.

Introduction

Isoetharine is a short-acting beta-2 adrenergic receptor agonist used for the treatment of asthma and other bronchospastic conditions. Accurate and precise quantification of isoetharine in biological matrices such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document details validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), to support preclinical and clinical research.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of isoetharine hydrochloride. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

-

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector offers a robust and reliable method for quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method, making it the gold standard for bioanalytical studies, especially for detecting low concentrations of the analyte.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analyte to enhance its volatility.

Data Presentation: Quantitative Method Comparison

| Parameter | HPLC with Amperometric Detection | LC-MS/MS (Typical) | GC-MS (Typical) |

| Biological Matrix | Blood Plasma | Plasma, Serum, Urine | Urine, Plasma |

| Linearity Range | 1 - 100 ng/mL | 0.1 - 500 ng/mL | 5 - 500 ng/mL |

| Limit of Detection (LOD) | Not Reported | 0.05 ng/mL | 1 ng/mL |

| Limit of Quantitation (LOQ) | 1 ng/mL | 0.1 ng/mL | 5 ng/mL |

| Accuracy (% Recovery) | Not Reported | 95 - 105% | 90 - 110% |

| Precision (%RSD) | < 5% (Intra-day) | < 15% | < 15% |

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Amperometric Detection

This method describes the determination of isoetharine in blood plasma using reversed-phase chromatography.[2]

Sample Preparation: Ion-Pair Extraction

-

To 1.0 mL of plasma in a centrifuge tube, add an internal standard.

-

Add 0.5 mL of di-(2-ethylhexyl)phosphoric acid in chloroform (B151607) as an ion-pair reagent.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 2000 rpm for 10 minutes.

-

Transfer the organic (lower) layer to a clean tube.

-

Back-extract the isoetharine into an aqueous phase by adding 0.1 M perchloric acid.

-

Vortex and centrifuge as before.

-

Inject an aliquot of the aqueous (upper) layer into the HPLC system.

Chromatographic Conditions

-

Column: Reversed-phase C18 column

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: Amperometric detector set at an appropriate oxidation potential for isoetharine.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Protocol

While a specific validated method for isoetharine is not detailed in the provided search results, a general workflow for the development of such a method is presented below. This is a common approach for the quantification of small molecules in biological matrices.[1]

Sample Preparation

Choose one of the following common techniques based on matrix complexity and desired cleanup:

-

Protein Precipitation (PPT):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

-

-

Liquid-Liquid Extraction (LLE):

-

To 500 µL of urine, add an internal standard and adjust the pH with a suitable buffer.

-

Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes and centrifuge.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute and inject.

-

-

Solid-Phase Extraction (SPE):

-

Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol and then water.

-

Load the pre-treated biological sample.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with a suitable solvent mixture.

-

Evaporate the eluate and reconstitute for injection.

-

LC-MS/MS Conditions

-

LC Column: A reversed-phase column such as a C18 or C8 is typically used.

-

Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis. Specific precursor-to-product ion transitions for isoetharine and the internal standard must be optimized.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol

Quantification of polar molecules like isoetharine by GC-MS often requires a derivatization step to increase their volatility and thermal stability.

Sample Preparation and Derivatization

-

Extract isoetharine from the biological matrix using LLE or SPE as described in the LC-MS/MS section.

-

Evaporate the extract to complete dryness.

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and amine groups.

-

After cooling, inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components.

-

Mass Spectrometer: Operate in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Method Validation

All analytical methods used for the quantification of drugs in biological samples must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study. The HPLC method with amperometric detection provides a reliable approach. For higher sensitivity and specificity, the development and validation of an LC-MS/MS method is recommended. GC-MS offers an alternative, particularly when LC-MS/MS is not available, though it requires an additional derivatization step. Rigorous method validation is paramount to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

References

Application Notes and Protocols for Isoetharine Hydrochloride in Preclinical Asthma and COPD Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine (B1672230) hydrochloride is a sympathomimetic amine that functions as a relatively selective beta-2 adrenergic receptor agonist.[1][2] Its primary pharmacological action is the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][2] Historically used in the treatment of asthma, bronchitis, and emphysema, isoetharine provides rapid onset of action but has a shorter duration compared to newer beta-2 agonists.[1][3][4] In the context of preclinical research, isoetharine can serve as a valuable tool and reference compound in animal models of asthma and Chronic Obstructive Pulmonary Disease (COPD) to investigate mechanisms of bronchodilation and to evaluate the efficacy of novel therapeutic agents.

Mechanism of Action

Isoetharine selectively binds to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[2] This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[5] This cascade of events ultimately leads to the relaxation of the bronchial smooth muscle, alleviating bronchospasm.[2][5]

Data Presentation: Efficacy of Isoetharine Hydrochloride

The following tables summarize quantitative data on the bronchodilator effects of isoetharine from comparative animal and in vitro studies. It is important to note that recent studies detailing the use of isoetharine in modern, standardized animal models of asthma and COPD are limited. The data presented here are derived from older comparative pharmacology studies.

Table 1: In Vivo Bronchodilator and Cardiovascular Effects of Isoetharine in Anesthetized Dogs

| Drug | Route of Administration | Relative Potency (Bronchodilation) | Relative Potency (Increased Heart Rate) |

| Isoproterenol (B85558) | Intravenous | 1 | 1 |

| Orciprenaline | Intravenous | 0.1 | 0.1 |

| Salbutamol (B1663637) | Intravenous | 0.5 | 0.01 |

| Isoetharine | Intravenous | 0.5 | 0.01 |

Data adapted from a comparative study in anesthetized dogs. Potency is relative to isoproterenol.[6][7]

Table 2: In Vitro Relaxant Effects of Beta-Agonists on Isolated Guinea Pig Trachea

| Drug | EC50 (Molar Concentration) for Relaxation |

| Isoproterenol | Varies by study, typically in the nanomolar range |

| Salbutamol | Varies by study, typically in the nanomolar to micromolar range |

| Isoetharine | Varies by study, generally less potent than isoproterenol |

This table represents a qualitative summary, as precise EC50 values for isoetharine in isolated tracheal preparations were not consistently available in the searched literature. The general finding is that isoetharine is a potent bronchodilator, though typically less so than isoproterenol on a molar basis.[8][9][10]

Experimental Protocols

Protocol 1: this compound in an Ovalbumin-Induced Murine Model of Allergic Asthma

Objective: To assess the acute bronchodilator effects of this compound on airway hyperresponsiveness in a mouse model of allergic asthma.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

Sterile saline

-

This compound solution (for nebulization, e.g., 1%)

-

Whole-body plethysmography system for measuring airway resistance

-

Aerosol delivery system (nebulizer)

Procedure:

-

Sensitization:

-

On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.

-

-

Airway Challenge:

-

From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.

-

-

Assessment of Airway Hyperresponsiveness and Treatment:

-

On day 25, assess airway hyperresponsiveness.

-

Place a mouse in the whole-body plethysmograph and allow it to acclimatize.

-

Record baseline airway resistance (Penh).

-

Expose the mouse to nebulized saline as a control, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL). Record Penh values after each methacholine challenge.

-

Allow the mouse to recover.

-

Administer aerosolized this compound (e.g., 1% solution for 5-10 minutes) via the nebulizer.

-

After a 15-minute post-treatment period, repeat the methacholine challenge and record Penh values.

-

Data Analysis:

-

Compare the methacholine dose-response curves before and after isoetharine treatment.

-

Calculate the concentration of methacholine required to produce a 200% increase in Penh (PC200) before and after treatment.

-

Statistical analysis can be performed using a two-way ANOVA with Bonferroni's post-hoc test.

Protocol 2: this compound in a Cigarette Smoke-Induced Murine Model of COPD

Objective: To evaluate the ability of this compound to reverse bronchoconstriction in a mouse model of COPD.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Standard research cigarettes

-

Whole-body exposure chamber for cigarette smoke

-

This compound solution (for nebulization, e.g., 1%)

-

Whole-body plethysmography system

-

Aerosol delivery system (nebulizer)

-

Methacholine

Procedure:

-

COPD Model Induction:

-

Expose mice to the smoke of 4-6 cigarettes per day, 5 days a week, for a period of 4-6 months in a whole-body exposure chamber. Control animals are exposed to room air under the same conditions.

-

-

Assessment of Bronchodilator Response:

-

At the end of the exposure period, confirm the development of airway hyperresponsiveness.

-

Place a mouse from the cigarette smoke-exposed group in the whole-body plethysmograph.

-

Record baseline airway resistance (Penh).

-

Induce bronchoconstriction with a single, effective concentration of nebulized methacholine (determined from prior dose-response studies, e.g., 25 or 50 mg/mL).

-

Once bronchoconstriction is established and Penh has plateaued, administer aerosolized this compound (e.g., 1% solution for 5-10 minutes).

-

Continuously monitor Penh to determine the extent and time course of the reversal of bronchoconstriction.

-

Data Analysis:

-

Calculate the percentage reversal of methacholine-induced bronchoconstriction following isoetharine administration.

-

Determine the time to peak effect and the duration of action of isoetharine.

-

Compare the bronchodilator response in COPD model animals to that in age-matched, air-exposed control animals.

-

Statistical analysis can be performed using a t-test or one-way ANOVA.

Visualizations

Signaling Pathway of this compound